Lgr5+ Stem Cell Expansion vs. Infliximab
In a direct head-to-head comparison in an EtOH/HCl-induced acute gastric mucosal injury mouse model, AV023 treatment (20 mg/kg) significantly increased the proportion of Lgr5+ epithelial progenitor cells (EPCs) compared to the vehicle control. In contrast, treatment with infliximab (10 mg/kg), a clinical anti-TNF-α antibody used for inflammatory bowel disease, failed to induce any increase in Lgr5+ EPCs, indicating a distinct mechanism of action focused on stem cell mobilization rather than mere inflammation suppression [1].
| Evidence Dimension | Lgr5+ Epithelial Progenitor Cell (EPC) Proportion in Injured Gastric Mucosa |
|---|---|
| Target Compound Data | Significant increase over control (p < 0.05) following 20 mg/kg AV023 i.p. administration |
| Comparator Or Baseline | Infliximab (10 mg/kg) showed no increase; baseline is saline control (Ctrl) group normalized to 1.0 |
| Quantified Difference | Qualitative difference in effect direction (AV023: positive increase; Infliximab: no increase) as quantified by flow cytometry |
| Conditions | EtOH/HCl-induced gastric mucosal injury in Ankrd22+/+ mice, 24-hour post-treatment analysis, n=3 |
Why This Matters
This demonstrates that AV023 uniquely promotes stem cell-mediated mucosal repair, a property lacking in standard anti-inflammatory therapies, justifying its selection for regenerative gastrointestinal research.
- [1] Liu, J., et al. (2021). Inhibitory lead compound targeting ANKRD22 alleviates gastric mucosal injury in vivo. Cellular and Molecular Gastroenterology and Hepatology, Figure 8. PMC8488249. View Source
